molecular formula C12H15ClN2S B6277118 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2763779-53-7

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6277118
CAS No.: 2763779-53-7
M. Wt: 254.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s structure includes a 2,4,6-trimethylphenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2,4,6-trimethylphenylhydrazine hydrochloride with a thiazole precursor. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the 2,4,6-trimethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other thiazole derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride involves the reaction of 2-aminothiazole with 2,4,6-trimethylbenzaldehyde followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "2-aminothiazole", "2,4,6-trimethylbenzaldehyde", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole (1.0 g, 0.01 mol) and 2,4,6-trimethylbenzaldehyde (1.72 g, 0.01 mol) in 20 mL of ethanol.", "Step 2: Add a catalytic amount of glacial acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with diethyl ether to obtain the crude product.", "Step 4: Dissolve the crude product in 20 mL of ethanol and add a solution of sodium borohydride (0.5 g, 0.013 mol) in 10 mL of water dropwise with stirring.", "Step 5: Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Add 20 mL of water to the reaction mixture and extract with diethyl ether (3 x 20 mL).", "Step 7: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in 20 mL of ethanol and add a solution of hydrochloric acid (1.0 g, 0.01 mol) in 10 mL of water dropwise with stirring.", "Step 10: Stir the reaction mixture at room temperature for 24 hours.", "Step 11: Filter the resulting solid and wash with diethyl ether to obtain the final product as a hydrochloride salt." ] }

CAS No.

2763779-53-7

Molecular Formula

C12H15ClN2S

Molecular Weight

254.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.